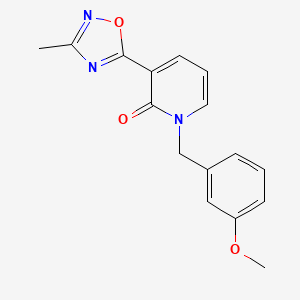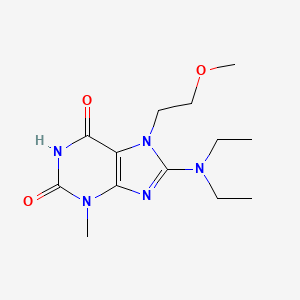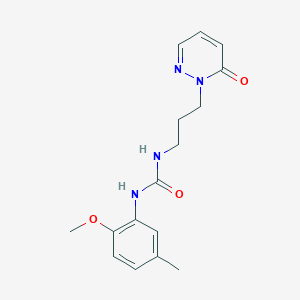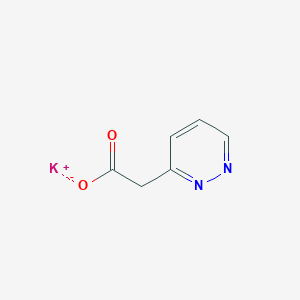![molecular formula C25H20N2O9 B2378544 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide] CAS No. 104677-73-8](/img/structure/B2378544.png)
4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalimide group, which is a derivative of phthalic anhydride, and is characterized by its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
Safety and Hazards
The safety data sheet for a similar compound, 3,3,4,4-Benzophenonetetracarboxylic dianhydride, indicates that it may cause an allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] typically involves the reaction of phthalic anhydride with primary amines under dehydrative conditions. This process can be facilitated by using a Lewis acid catalyst such as tantalum pentachloride on silica gel under microwave irradiation . Another method involves the use of potassium phthalimide with alkyl halides in a Gabriel synthesis approach .
Industrial Production Methods: Industrial production of phthalimide derivatives, including 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide], often employs continuous processes where phthalic anhydride and ammonia are reacted in a vertical reaction tube at high temperatures (250–280°C) . This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel catalyst or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with alkyl halides, leading to the formation of N-alkylphthalimides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with nickel catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, potassium phthalimide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylphthalimides.
Wirkmechanismus
The mechanism of action of 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Carbonylbis[N-(3-ethylphenyl)phthalimide]
- 4,4’-Carbonylbis[2-ethoxycarbonylbenzoic acid]
Comparison: 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] is unique due to its carboxypropyl group, which enhances its solubility and reactivity compared to similar compounds with ethyl or ethoxycarbonyl groups. This structural difference allows for more versatile applications in various fields, particularly in the synthesis of polymers and resins .
Eigenschaften
IUPAC Name |
4-[5-[2-(3-carboxypropyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O9/c28-19(29)3-1-9-26-22(33)15-7-5-13(11-17(15)24(26)35)21(32)14-6-8-16-18(12-14)25(36)27(23(16)34)10-2-4-20(30)31/h5-8,11-12H,1-4,9-10H2,(H,28,29)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLIQLSJOGVEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCC(=O)O)C(=O)N(C2=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2378463.png)






![4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol](/img/structure/B2378474.png)


![1'-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2378481.png)


